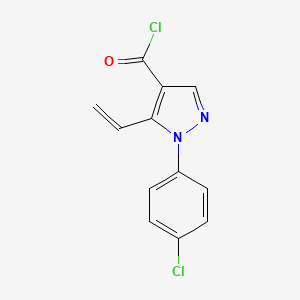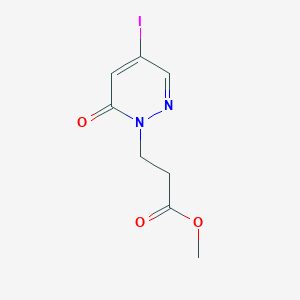
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate is a chemical compound that belongs to the class of pyridazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate typically involves the iodination of a pyridazinone precursor followed by esterification. The reaction conditions may include the use of iodine and a suitable oxidizing agent for iodination, and an alcohol (methanol) in the presence of an acid catalyst for esterification.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the iodinated group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized forms, while substitution reactions may introduce different functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its biological activity.
Industry: Use in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(4-chloro-6-oxopyridazin-1(6H)-yl)propanoate
- Methyl 3-(4-bromo-6-oxopyridazin-1(6H)-yl)propanoate
Uniqueness
Methyl 3-(4-iodo-6-oxopyridazin-1(6H)-yl)propanoate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity compared to its chloro and bromo analogs.
Propriétés
Numéro CAS |
825633-95-2 |
|---|---|
Formule moléculaire |
C8H9IN2O3 |
Poids moléculaire |
308.07 g/mol |
Nom IUPAC |
methyl 3-(4-iodo-6-oxopyridazin-1-yl)propanoate |
InChI |
InChI=1S/C8H9IN2O3/c1-14-8(13)2-3-11-7(12)4-6(9)5-10-11/h4-5H,2-3H2,1H3 |
Clé InChI |
YTTLHVWPUSUXCT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1C(=O)C=C(C=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
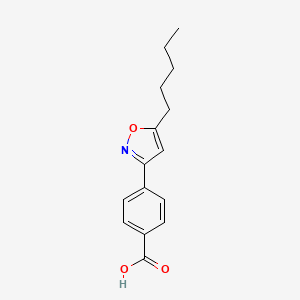
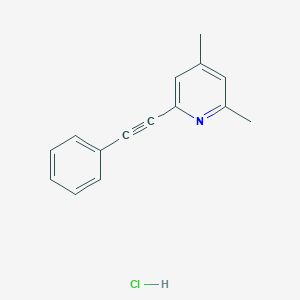
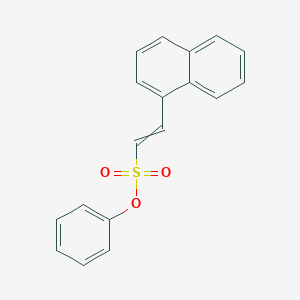


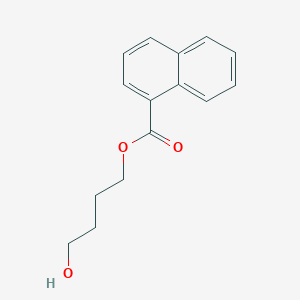
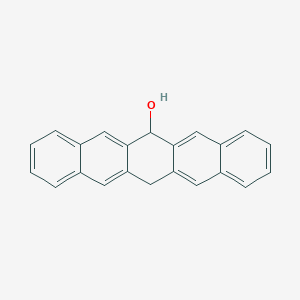
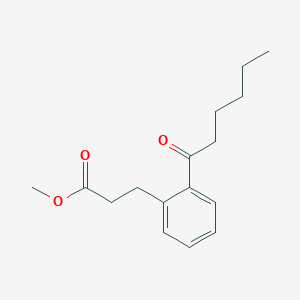

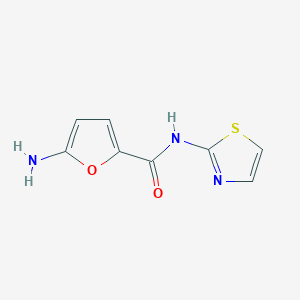
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
